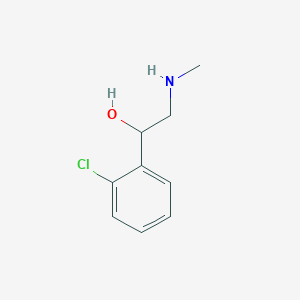![molecular formula C6H3ClIN3 B1371928 4-Chloro-2-iodo-pyrrolo[2,1-f][1,2,4]triazine CAS No. 1039364-45-8](/img/structure/B1371928.png)
4-Chloro-2-iodo-pyrrolo[2,1-f][1,2,4]triazine
Vue d'ensemble
Description
4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H3ClIN3 and a molecular weight of 279.47 g/mol . This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a core structure in the development of kinase inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It is known that pyrrolo[2,1-f][1,2,4]triazine, a structural motif in this compound, is an integral part of several kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation .
Mode of Action
Kinase inhibitors typically work by binding to the kinase, thereby preventing it from participating in cell signaling pathways .
Biochemical Pathways
As a potential kinase inhibitor, it could impact various cell signaling pathways regulated by kinases .
Pharmacokinetics
It is noted that c-nucleosides, a class of compounds to which this compound may belong, have shown enhanced metabolism and pharmacokinetic properties compared to n-nucleosides .
Result of Action
As a potential kinase inhibitor, it could inhibit the activity of kinases, thereby affecting cell signaling pathways .
Analyse Biochimique
Biochemical Properties
4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine can modulate signaling pathways that are essential for cell growth and proliferation . Additionally, this compound has been found to interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .
Cellular Effects
The effects of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, by inhibiting specific kinases, 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine can disrupt the normal signaling cascades that regulate cell cycle progression, potentially leading to cell cycle arrest or apoptosis . Furthermore, this compound’s interaction with nucleic acids may result in changes to gene expression patterns, thereby affecting cellular functions such as differentiation and response to external stimuli .
Molecular Mechanism
At the molecular level, 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of kinases, thereby inhibiting their enzymatic activity . This inhibition can prevent the phosphorylation of key substrates, leading to downstream effects on various signaling pathways. Additionally, 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine may interact with nucleic acids, potentially interfering with the binding of transcription factors and other regulatory proteins . These interactions can result in changes to gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of kinase activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity while effectively modulating target pathways . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects . These findings highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound’s metabolism can influence its bioavailability and activity within cells. Enzymes such as cytochrome P450s may play a role in the biotransformation of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine, leading to the formation of metabolites with distinct properties . These metabolic processes can affect the compound’s efficacy and potential side effects, making it essential to understand its metabolic profile in detail.
Transport and Distribution
The transport and distribution of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine within cells and tissues are critical factors that determine its overall effectiveness . The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Additionally, the distribution of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine within different cellular compartments can influence its activity and interactions with biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, localization to the nucleus may enhance its interactions with nucleic acids and transcription factors, while localization to the cytoplasm may facilitate its inhibition of kinases . These localization patterns can impact the compound’s overall efficacy and specificity in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives. This method typically includes the formation of a bromohydrazone intermediate, followed by cyclization to form the triazine ring . Another method involves the formation of triazinium dicyanomethylide, which undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine may involve multistep synthesis processes, including transition metal-mediated reactions and rearrangement of pyrrolooxadiazines . These methods are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine or iodine atoms.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Comparaison Avec Des Composés Similaires
4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
- 6-Iodopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one
- 4-[4-Chloro-2-(2-chlorobenzyl)phenyl]-3-methyl-4H-1,2,4-triazole
- 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUHYOSODMNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647727 | |
| Record name | 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039364-45-8 | |
| Record name | 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1371863.png)


![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene](/img/structure/B1371867.png)


